molecular formula C9H9N3O B2571136 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one CAS No. 3265-23-4

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one

Cat. No.: B2571136
CAS No.: 3265-23-4
M. Wt: 175.191
InChI Key: WEJSLWMWNXETNI-UHFFFAOYSA-N
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Description

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.187 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Chemical Reactions and Derivatives

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one and its derivatives participate in various chemical reactions, leading to products with potential biological activities. For instance, several derivatives like 3-(benzothiazol-2-yl-hydrazono)-1-alkyl-1,3-dihydro-indol-2-one and dihydrazide derivative 7 have been synthesized, which exhibit antimicrobial and antiviral properties (Badahdah, Hamid, & Noureddin, 2015).

Synthesis Methods

Innovative synthesis methods for this compound derivatives have been explored. A one-pot, multi-component synthesis method offers a simple and efficient route to prepare these compounds, enhancing experimental efficiency (Aychiluhim & Vedula, 2014).

Structural and Biological Studies

Studies on the molecular structure and biological activity of derivatives are significant. For instance, metal complexes of heterocyclic hydrazone Schiff-bases demonstrate potential effects on bacterial strains, indicating their biological relevance (Yousif, Ahmed, Hasan, Al-fahdawi, & Al-jeboori, 2017).

Synthesis of Fused Heterocycles

The compound plays a role in the synthesis of fused heterocycles like 2H-[1,2,3]thiadiazolo[5,4-b]indoles, which are synthesized through oxidative cyclization, representing an efficient method for creating 1,2,3-thiadiazoles (Kondratieva et al., 2007).

Chemo-Sensing Applications

Certain hydrazones derived from this compound exhibit "turn on" fluorescence responses, useful in chemo-sensing of specific metal ions. This property has applications in living cell imaging, demonstrating the compound's utility in biochemical sensing (Rahman et al., 2017).

Antimicrobial and Antitumor Activities

Derivatives of this compound have shown promising antimicrobial and antitumor activities, highlighting its potential in medical and pharmaceutical research (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Properties

IUPAC Name

3-diazenyl-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-10)9(12)13/h2-5,10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNRDGQYYGJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228896
Record name 1H-Indole-2,3-dione, 1-methyl-, 3-hydrazone, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613616-40-2
Record name 1H-Indole-2,3-dione, 1-methyl-, 3-hydrazone, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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